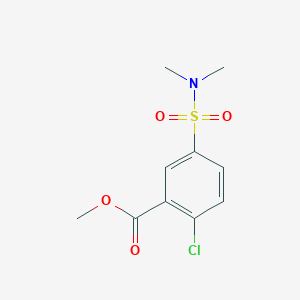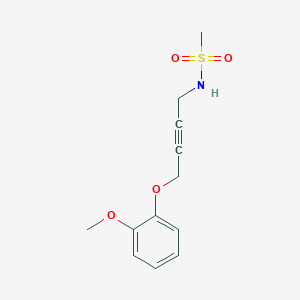
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide is a synthetic compound known for its potent psychoactive effects. It belongs to the indole family of synthetic cannabinoids and is structurally similar to other compounds such as JWH-018 and AM-2201.
Mécanisme D'action
Target of Action
The primary target of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a key enzyme involved in the process of shedding, where it cleaves the membrane-bound precursors of certain proteins, such as growth factors, cytokines, and receptors, to their active forms .
Mode of Action
It is believed that the compound interacts with its target, adam17, and inhibits its activity . This inhibition could lead to a decrease in the shedding of membrane-bound proteins, thus affecting cellular communication and signaling .
Biochemical Pathways
Given the role of adam17 in protein shedding, it can be inferred that the compound may affect various signaling pathways that rely on the proteins processed by adam17 .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific proteins that are affected by the inhibition of ADAM17 . By inhibiting the shedding of these proteins, the compound could potentially alter various cellular processes, including cell proliferation, differentiation, and migration .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Méthodes De Préparation
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide typically involves multiple steps, including the reaction of 2-methoxyphenol with but-2-yne-1,4-diol to form an intermediate, which is then reacted with methanesulfonyl chloride to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Researchers study its effects on cellular pathways and receptor binding to understand its mechanism of action.
Medicine: It has potential therapeutic applications in treating conditions such as chronic pain and anxiety disorders.
Industry: It is used in the development of new synthetic cannabinoids for pharmaceutical and recreational purposes.
Comparaison Avec Des Composés Similaires
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide is structurally similar to other synthetic cannabinoids such as:
JWH-018: Known for its high potency and psychoactive effects.
AM-2201: Another potent synthetic cannabinoid with similar receptor binding properties.
MMB-2201: Shares structural similarities and exhibits comparable psychoactive effects. What sets this compound apart is its unique combination of functional groups, which may contribute to its distinct pharmacological profile and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-16-11-7-3-4-8-12(11)17-10-6-5-9-13-18(2,14)15/h3-4,7-8,13H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWYQELBYRVDIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
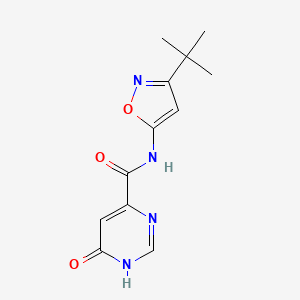
![2-Chloro-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]propanamide](/img/structure/B2408198.png)

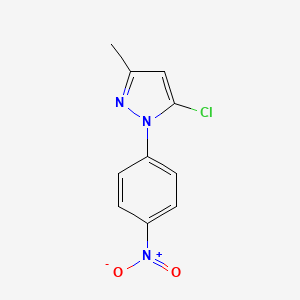
![Methyl 6-tert-butyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2408203.png)
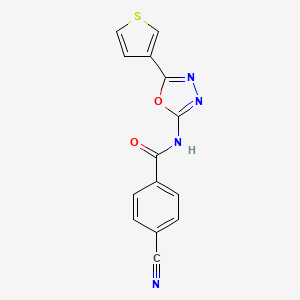
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2408206.png)
![2-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2408208.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2408209.png)
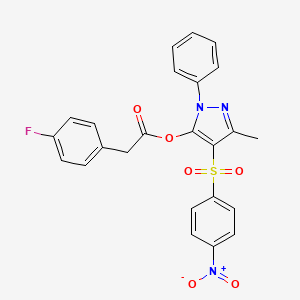
![2-((2-(4-ethylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2408214.png)
![2-(3,4-DIMETHOXYPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE](/img/structure/B2408215.png)
![(2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2408216.png)
